Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard Semisynthetic derivative of erythromycin. It is concentrated by human phagocytes and is bioactive intracellularly. While the drug is active against a wide spectrum of pathogens, it is particularly effective in the treatment of respiratory and genital tract infections.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13345244
InChI: InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+
SMILES: CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Molecular Formula: C41H76N2O15
Molecular Weight: 837.0 g/mol

Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard

CAS No.:

Cat. No.: VC13345244

Molecular Formula: C41H76N2O15

Molecular Weight: 837.0 g/mol

* For research use only. Not for human or veterinary use.

Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard -

Specification

Molecular Formula C41H76N2O15
Molecular Weight 837.0 g/mol
IUPAC Name (10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Standard InChI InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+
Standard InChI Key RXZBMPWDPOLZGW-FEMONOMJSA-N
Isomeric SMILES CCC1C(C(C(/C(=N/OCOCCOC)/C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
SMILES CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Canonical SMILES CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Introduction

Chemical and Structural Characteristics

Roxithromycin (C41H76N2O15C_{41}H_{76}N_{2}O_{15}) is a semi-synthetic macrolide derived from erythromycin, modified to enhance acid stability and bioavailability. Its structure includes a 14-membered lactone ring, two deoxyamine sugars (desosamine and cladinose), and a methoxyethoxy moiety at the 9-oxime position . These features influence its chromatographic behavior, requiring specific EP-mandated conditions for accurate quantification.

Molecular Weight and Formula

The compound’s molecular weight of 837.0 g/mol and large surface area necessitate reversed-phase HPLC with C18 columns for optimal separation. The methoxyethoxy group increases polarity, affecting retention times and requiring mobile phases with acetonitrile-phosphate buffers (e.g., 65:35 v/v).

ImpurityMaximum Allowable Level (% area)CAS NumberMolecular Formula
A–J≤0.51460313-66-9 C40H74N2O15C_{40}H_{74}N_{2}O_{15}
Total≤3.0

System Suitability Testing Parameters

EP guidelines require laboratories to perform system suitability tests daily or during method validation. Key parameters for roxithromycin include:

  • Retention Time: 12 ± 0.6 minutes

  • Peak-to-Valley Ratio: ≥1.5 (ensures baseline separation from nearest impurity)

  • Theoretical Plates: ≥2,000 (column efficiency)

  • Tailing Factor: ≤2.0 (peak symmetry)

Chromatographic Conditions

Typical HPLC conditions for roxithromycin analysis involve:

  • Column: C18, 250 mm × 4.6 mm, 5 μm

  • Mobile Phase: Acetonitrile:phosphate buffer (pH 6.5) in gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm

Applications in Drug Development and Manufacturing

Pharmaceutical manufacturers use roxithromycin EP standards during:

  • Stability Testing: Detecting degradation products under accelerated conditions

  • Dissolution Testing: Verifying batch-to-batch equivalence in solid dosage forms

  • Method Transfer: Validating analytical procedures across multiple laboratories

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator